噁唑-5-基甲醇

描述

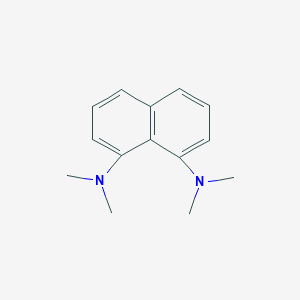

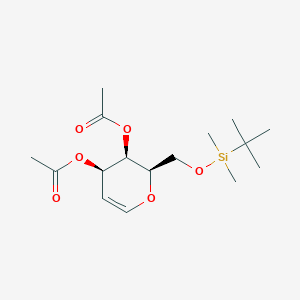

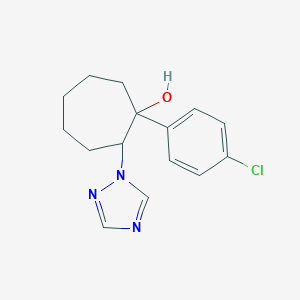

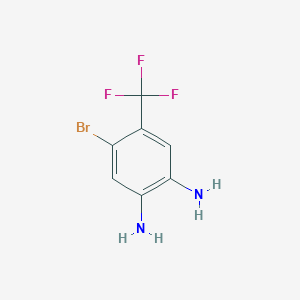

Oxazol-5-ylmethanol is a chemical compound that falls within the broader class of oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of oxazol-5-ylmethanol implies the presence of a methanol group attached to the fifth position of the oxazole ring.

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications. One efficient method for synthesizing 5-(alkoxycarbonyl)methylene-3-oxazolines involves the palladium-catalyzed oxidative carbonylation of prop-2-ynylamides. This process is carried out under oxidative conditions in alcoholic media, resulting in good yields of oxazolines with E-stereochemistry confirmed by X-ray diffraction analysis . Another approach for creating chiral bis(oxazolines) with substitutions at the 4 and 5 positions utilizes dimethylmalonyl bis-diamides derived from chiral aminoethanol. The ring closure can be achieved with either retention or inversion of configuration at the chiral center, depending on the chosen protocol . Additionally, a three-step method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from acrylic acid derivatives has been described, which involves oxidative phthalimidoaziridination and thermal expansion of the aziridine ring . Furthermore, 2,4,5-trisubstituted oxazoles can be synthesized from alpha-methylene ketones through nitrosation, condensation with aldehydes, and reduction, as demonstrated in the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol .

Molecular Structure Analysis

The molecular structure of oxazoles, including oxazol-5-ylmethanol, is characterized by a five-membered ring with nitrogen and oxygen atoms at the 1 and 3 positions, respectively. The substituents at various positions on the ring can significantly influence the compound's properties and reactivity. X-ray diffraction analysis has been used to determine the structures of representative oxazolines, confirming the E-stereochemistry of the synthesized compounds .

Chemical Reactions Analysis

Oxazoles can participate in various chemical reactions, often influenced by the substituents on the ring. The synthesis methods mentioned above involve reactions such as oxidative carbonylation , ring closure with retention or inversion of configuration , oxidative phthalimidoaziridination followed by ring expansion , and nitrosation followed by condensation and reduction . These reactions are crucial for introducing different functional groups and achieving the desired substitution pattern on the oxazole ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of oxazol-5-ylmethanol are not detailed in the provided papers, oxazoles, in general, are known for their aromatic stability and potential for hydrogen bonding due to the heteroatoms in the ring. The presence of substituents such as alkoxycarbonyl groups or trimethylsilyl groups can alter properties like solubility, boiling point, and reactivity. The synthesis methods described in the papers suggest that these oxazole derivatives are stable under various reaction conditions and can be isolated in good yields .

科学研究应用

噁唑衍生物的生物活性

噁唑衍生物,包括噁唑-5-基甲醇,由於其廣泛的生物活性,在藥物化學中具有重要意義。人們已經開始全球關注合成各種噁唑衍生物並對其進行不同生物應用的篩選。噁唑由於其治療潛力,對醫學應用具有價值 (Kakkar & Narasimhan, 2019)。

噁唑化合物的多功能生物活性

由於其結構,噁唑化合物可以與各種酶和受體結合,展示出廣泛的生物活性。基於噁唑的衍生物被用作臨床藥物或治療不同疾病的候選藥物,突顯了它們作為藥物代理的潛力 (Zhang, Zhao, & Zhou, 2018)。

抗結核活性

特定的噁唑化合物,如1-(5-環丁基-1,3-噁唑-2-基)衍生物,已顯示出強大的抗結核活性,尤其對多重耐藥結核分枝桿菌具有顯著作用。這展示了它們在開發結核病新治療方法中的潛力 (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007)。

科學應用的光學性質

噁唑-5-基甲醇和類似化合物展示出有趣的光學性質。它們已被研究其線性和非線性光學性質,表明在光子學和光電子學等領域具有應用潛力 (Jȩdrzejewska et al., 2015)。

在藥物發現中的作用

由於其多樣的生物功能,噁唑是藥物發現中的關鍵基序。在當代藥物發現研究中,無金屬反應合成噁唑杂环引起特別關注,因為它們具有較低的毒性並且更環保 (Ibrar et al., 2016)。

抗癌研究

由於其結構和化學多樣性,噁唑是抗癌研究的目標。噁唑中氧和氮原子的存在促進了與各種酶和受體的相互作用,使其成為新藥物發現的有希望候選物 (Chiacchio et al., 2020)。

功能化噁唑的合成

已開發出合成功能多樣的噁唑方法,例如2-(hetero)aryl-5-(trimethylsilylethynyl)噁唑。這些方法使得可以創建具有各種功能基團的噁唑化合物,擴展了它們在不同研究領域中的應用 (Pankova, Stukalov, & Kuznetsov, 2015)。

安全和危害

未来方向

Oxazole and its derivatives have been gaining popularity in recent years due to their increasing relevance in the area of medicinal chemistry . The important information presented in various researches will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

1,3-oxazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPXMLXYMBLZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595998 | |

| Record name | (1,3-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazol-5-ylmethanol | |

CAS RN |

127232-41-1 | |

| Record name | (1,3-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)